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Introduction
In neuroscience research, particularly in the study of synaptic transmission and neuronal

circuitry, the ability to isolate specific neurotransmitter currents is paramount. Gamma-

aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous

system, and its signaling is crucial for maintaining the balance of neuronal activity. To study

GABAergic currents in isolation, it is essential to block the excitatory currents mediated by

glutamate receptors. This document provides detailed application notes and protocols for

utilizing 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, to effectively isolate

GABAergic currents for electrophysiological studies.

CNQX is a competitive antagonist of AMPA and kainate receptors, two of the major types of

ionotropic glutamate receptors responsible for fast excitatory synaptic transmission.[1][2][3][4]

By blocking these receptors, CNQX allows for the selective recording of inhibitory postsynaptic

currents (IPSCs) mediated by GABA receptors.

Mechanism of Action
CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors,

preventing their activation by the endogenous ligand glutamate. This blockade inhibits the influx

of cations (primarily Na⁺ and Ca²⁺) that would typically lead to membrane depolarization.
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Consequently, the excitatory postsynaptic currents (EPSCs) are abolished, leaving the

GABAergic inhibitory postsynaptic currents (IPSCs) as the dominant synaptic events. It is

important to note that CNQX is also an antagonist at the glycine modulatory site on the NMDA

receptor complex, albeit with a lower potency.[1]

Data Presentation
Antagonist Properties
The following table summarizes the inhibitory constants (IC₅₀) of CNQX and other related

quinoxaline derivatives for different glutamate receptor subtypes. This data is crucial for

selecting the appropriate antagonist and concentration for specific experimental needs.

Antagonist
AMPA
Receptor IC₅₀
(µM)

Kainate
Receptor IC₅₀
(µM)

NMDA
Receptor
(Glycine Site)
IC₅₀ (µM)

Reference

CNQX 0.3 1.5 25

DNQX 0.5 2 40

NBQX 0.063 0.078 >1000

Note: The selectivity of these antagonists can vary depending on the specific subunit

composition of the receptors and the experimental conditions.

Experimental Protocols
Protocol 1: Preparation of CNQX Stock and Working
Solutions
Materials:

CNQX powder or CNQX disodium salt (more water-soluble)

Dimethyl sulfoxide (DMSO) or sterile deionized water (for disodium salt)

Artificial cerebrospinal fluid (aCSF) or desired extracellular recording solution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.tocris.com/products/cnqx_0190
https://www.benchchem.com/product/b7803732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure for CNQX (in DMSO):

Stock Solution (10-20 mM):

Accurately weigh the desired amount of CNQX powder.

Dissolve the powder in high-quality DMSO to a final concentration of 10-20 mM. For

example, to make a 10 mM stock solution, dissolve 2.32 mg of CNQX (MW: 232.16 g/mol )

in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

The stock solution is stable for several months when stored properly.

Working Solution (10-20 µM):

On the day of the experiment, thaw an aliquot of the CNQX stock solution.

Dilute the stock solution into the aCSF to the final desired working concentration. A

common working concentration for blocking AMPA/kainate receptors is 10 µM. For

example, to make 100 mL of 10 µM CNQX aCSF, add 100 µL of a 10 mM stock solution to

100 mL of aCSF.

Ensure thorough mixing of the working solution before perfusion.

Procedure for CNQX Disodium Salt (in water):

Stock Solution (10 mM):

Dissolve CNQX disodium salt (MW: 276.12 g/mol ) in sterile deionized water to a final

concentration of 10 mM.

Store in aliquots at -20°C.

Working Solution (10 µM):
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Dilute the aqueous stock solution directly into the aCSF to the final working concentration

of 10 µM.

Protocol 2: Whole-Cell Voltage-Clamp Recording of
GABAergic IPSCs in Brain Slices
This protocol outlines the steps for recording spontaneous inhibitory postsynaptic currents

(sIPSCs) from a neuron in a brain slice preparation.

Materials and Solutions:

Brain slice preparation of the region of interest.

aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1

MgSO₄. Bubble with 95% O₂ / 5% CO₂.

Internal solution for patch pipette (high chloride for inward currents at negative holding

potentials): (in mM) 140 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.3 Na-GTP.

Adjust pH to 7.3 with CsOH.

CNQX working solution (10 µM in aCSF).

(Optional) D-AP5 (50 µM) to block NMDA receptors.

(Optional) Tetrodotoxin (TTX, 0.5-1 µM) to block action potentials and record miniature

IPSCs (mIPSCs).

Procedure:

Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the desired brain

region using a vibratome in ice-cold, oxygenated cutting solution.

Slice Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated

aCSF.

Patch-Clamp Setup: Transfer a slice to the recording chamber and continuously perfuse with

oxygenated aCSF at a rate of 2-3 mL/min.
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Cell Identification: Identify a target neuron using differential interference contrast (DIC)

microscopy.

Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from the target neuron

in voltage-clamp mode.

Baseline Recording: Record baseline synaptic activity at a holding potential of -70 mV. At this

potential, with a high chloride internal solution, GABAergic IPSCs will appear as inward

currents.

Application of Antagonists:

Switch the perfusion to aCSF containing 10 µM CNQX. To ensure complete blockade of

ionotropic glutamate receptors, 50 µM D-AP5 can also be included.

Allow at least 5-10 minutes for the drugs to equilibrate in the recording chamber.

Recording of GABAergic IPSCs:

Record the isolated sIPSCs. The inward currents observed should be mediated by GABA-

A receptors.

To confirm that the recorded currents are indeed GABAergic, a GABA-A receptor

antagonist such as bicuculline (10-20 µM) or gabazine (SR-95531, 5-10 µM) can be co-

applied at the end of the experiment, which should abolish the sIPSCs.

Important Considerations:

Paradoxical Excitation: In some brain regions and developmental stages, CNQX has been

observed to paradoxically increase the frequency of sIPSCs. This effect is independent of its

action on ionotropic glutamate receptors and is thought to be due to the depolarization of

inhibitory interneurons. This effect is sensitive to the sodium channel blocker tetrodotoxin

(TTX), indicating it is dependent on action potentials. Researchers should be aware of this

potential confound and may consider using TTX to record miniature IPSCs (mIPSCs) if

studying presynaptic release mechanisms.
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Holding Potential: To isolate GABA-A receptor-mediated currents, it is common to hold the

neuron at the reversal potential for glutamate currents (around 0 mV) or to use a high

chloride internal solution and hold at a negative potential (e.g., -70 mV) to record inward

chloride currents.

Visualizations
Signaling Pathway Blockade by CNQX
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Recording in aCSF

Record Baseline Synaptic Activity
(EPSCs and IPSCs)

Perfuse with aCSF containing
10 µM CNQX (and optional D-AP5)

Allow for Equilibration
(5-10 minutes)

Record Isolated GABAergic sIPSCs

Optional: Confirm with GABA-A
Antagonist (e.g., Bicuculline)

End of Experiment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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